molecular formula C14H12FNO2 B2945439 N-(2-fluorophenyl)-3-methoxybenzamide CAS No. 333349-76-1

N-(2-fluorophenyl)-3-methoxybenzamide

Cat. No.: B2945439
CAS No.: 333349-76-1
M. Wt: 245.253
InChI Key: GIUMGIOTJZLCCG-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-3-methoxybenzamide” is a compound that likely contains a benzamide group, which is a common moiety in pharmaceutical drugs . The “2-fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a fluorine atom attached in the 2nd position. The “3-methoxy” part suggests a methoxy group (-O-CH3) attached to the benzamide at the 3rd position .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugated system of the benzamide. The fluorine atom would likely cause an electron-withdrawing effect, making the benzene ring more electrophilic .


Chemical Reactions Analysis

Benzamides, including “this compound”, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of a fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Neurobiological Studies

N-(2-fluorophenyl)-3-methoxybenzamide derivatives, like [18F]p-MPPF, have been extensively used in neurobiological research, particularly in studying the serotonergic system. [18F]p-MPPF is a radiolabeled antagonist that targets 5-HT1A receptors, facilitating the examination of serotonergic neurotransmission through positron emission tomography (PET) imaging. This has implications in understanding psychiatric and neurological disorders where the serotonergic system is implicated (Plenevaux et al., 2000).

Material Science Applications

In material science, derivatives of this compound have been explored as corrosion inhibitors for metals. For instance, methoxy-substituted phenylthienyl benzamidines have shown effectiveness in preventing corrosion of carbon steel in acidic environments, suggesting their potential in protective coatings and materials engineering (Fouda et al., 2020).

Pharmaceutical Development

In pharmaceutical research, this compound derivatives have been investigated for their potential as therapeutic agents. For example, compounds with this core structure have been identified as potent inhibitors of c-MET, a protein closely linked to various malignancies, offering a route for cancer therapy development (Jiang et al., 2016). Furthermore, certain alkyl derivatives have shown promise as antibacterial agents by inhibiting essential bacterial proteins like FtsZ, highlighting their potential in addressing antibiotic resistance (Haydon et al., 2010).

Diagnostic Applications

This compound derivatives have also been explored as diagnostic tools. For instance, [18F]MPP3F, a radiolabeled derivative, has been investigated as a potential brain imaging agent for PET, indicating its utility in diagnosing and studying neurological conditions (Mou et al., 2009).

Future Directions

Fluorinated benzamides, like “N-(2-fluorophenyl)-3-methoxybenzamide”, are of interest in medicinal chemistry due to their potential biological activities. Future research could explore their synthesis, properties, and potential applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUMGIOTJZLCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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